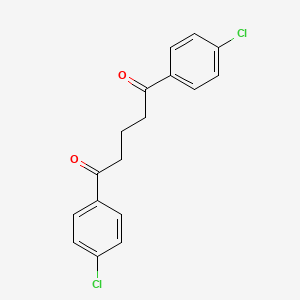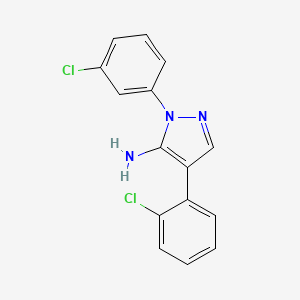
4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a compound that has garnered interest due to its structural complexity and potential in various applications. While the specific compound has not been directly referenced in available literature, research on similar pyrazole derivatives provides valuable insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves regiospecific reactions, where the precise control of the reaction conditions determines the final product's structure. An example includes the synthesis of various pyrazole compounds through condensation reactions, highlighting the importance of specific reactants and conditions in obtaining the desired product with high specificity and yield (Kumarasinghe et al., 2009).
Molecular Structure Analysis
X-ray crystallography is a pivotal technique for determining the molecular structure of pyrazole derivatives, offering unambiguous insights into their conformation, bonding patterns, and spatial arrangement. The molecular structure of pyrazole compounds can exhibit unique conformational characteristics due to the interactions between different functional groups, as demonstrated in various studies (Hayvalı et al., 2010).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, reflecting their reactive nature and potential for further functionalization. These reactions are influenced by the pyrazole core's electronic properties and the substituents' nature, enabling the synthesis of a wide range of compounds with diverse biological and chemical properties (Zhang et al., 2006).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. These properties can be significantly affected by the compound's molecular structure and the presence of specific functional groups (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are central to their chemical behavior and application potential. The electronic configuration of the pyrazole ring and the influence of substituents play a key role in determining these properties, impacting the compound's reactivity and interaction with different chemical species (Wang et al., 2004).
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been utilized in various synthetic processes. For example, a study by (Prabakaran et al., 2010) demonstrated its use in a microwave-accelerated reaction to synthesize isoquinolines, showcasing its utility in facilitating complex chemical transformations.
Antimicrobial and Anticancer Properties
- Research by (Hafez et al., 2016) explored the potential of pyrazole derivatives, including this compound, as antimicrobial and anticancer agents. This study highlights the compound's relevance in medicinal chemistry, particularly in drug discovery efforts targeting cancer and infectious diseases.
Inhibition of Cancer Cell Growth
- A study by (Zhang et al., 2008) synthesized novel derivatives and evaluated their ability to inhibit lung cancer cell growth. Compounds with a 4-chlorophenyl group at the pyrazole moiety, similar to this compound, showed significant inhibitory effects, suggesting potential applications in cancer therapy.
Structural Analysis
- The crystal structure of related compounds has been studied, as seen in the work by (Kumarasinghe et al., 2009). These analyses provide valuable insights into the compound's molecular geometry and interactions, which are crucial for understanding its chemical behavior and potential applications.
Biological Activity Evaluation
- Investigations into the biological activities of similar compounds have been conducted, as reported by (Viji et al., 2020). These studies involve spectroscopic analysis and molecular docking to determine the compound's interactions with biological targets, essential for its application in drug design.
Computational Predictions
- The computational design and prediction of properties for similar compounds have been explored by (Singh et al., 2009). Such studies are pivotal in predicting the behavior of these compounds in biological systems, thereby aiding in the development of new pharmaceuticals.
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-2-(3-chlorophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-10-4-3-5-11(8-10)20-15(18)13(9-19-20)12-6-1-2-7-14(12)17/h1-9H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWXTUYYHLYIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2481092.png)
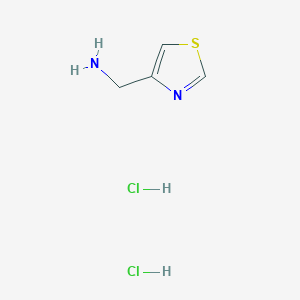
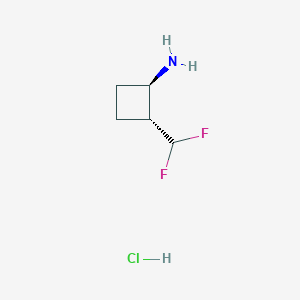
![N-(4-chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide](/img/structure/B2481095.png)
![[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2481101.png)
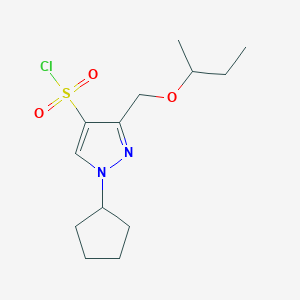
![1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2481104.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2481105.png)


